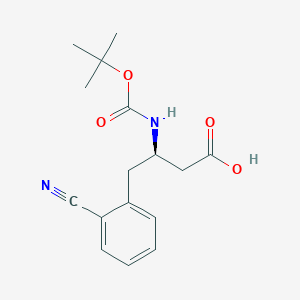

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Übersicht

Beschreibung

Boc-®-3-Amino-4-(2-cyano-phenyl)-butyric acid is a compound of interest in organic chemistry due to its unique structure and potential applications. The compound features a butyric acid backbone with an amino group and a cyano-phenyl group, making it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-4-(2-cyano-phenyl)-butyric acid typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the cyano-phenyl group. One common method involves the reaction of Boc-protected amino acids with cyano-phenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of Boc-®-3-Amino-4-(2-cyano-phenyl)-butyric acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-®-3-Amino-4-(2-cyano-phenyl)-butyric acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyano group.

Substitution: The amino and cyano groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Intermediate for Drug Development

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates. The compound is particularly noted for its role in the development of drugs aimed at treating conditions like multiple sclerosis and other central nervous system disorders .

Market Growth and Demand

The demand for this compound in pharmaceutical applications is expanding, driven by an increase in chronic diseases and a shift towards personalized medicine. The market for this compound is projected to grow at a compound annual growth rate (CAGR) of over 7% as research and development investments in biopharmaceuticals rise .

Peptide Synthesis

Chiral Building Block

In the realm of peptide synthesis, this compound acts as a chiral building block. Its tert-butyloxycarbonyl (Boc) protecting group is widely used to protect amines during peptide coupling reactions. The presence of the cyano group enhances the reactivity and stability of peptides synthesized from this compound, making it suitable for various biological applications.

Therapeutic Peptide Development

Scientists utilize this compound to design peptides that can interact with specific biological targets. These modified peptides are studied for their potential therapeutic effects in diseases such as cancer, diabetes, and autoimmune disorders. The ability to synthesize peptides with tailored properties opens avenues for drug discovery and development .

Agrochemical Formulations

Building Block for Herbicides and Pesticides

Beyond pharmaceuticals, this compound finds applications in agrochemicals. It can serve as a building block for developing new herbicides or pesticide agents, contributing to enhanced agricultural productivity. The compound's unique properties allow chemists to create formulations that target specific pests or weeds while minimizing environmental impact .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development targeting neurological disorders | Enhances drug efficacy; growing market demand |

| Peptide Synthesis | Chiral building block for synthesizing therapeutic peptides | Tailored interactions with biological targets |

| Agrochemical Formulations | Building block for herbicides and pesticides | Improved agricultural productivity |

Wirkmechanismus

The mechanism of action of Boc-®-3-Amino-4-(2-cyano-phenyl)-butyric acid involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The Boc group provides steric protection, allowing selective reactions to occur at other functional sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Boc-®-3-Amino-4-(2-nitro-phenyl)-butyric acid

- Boc-®-3-Amino-4-(2-methoxy-phenyl)-butyric acid

- Boc-®-3-Amino-4-(2-fluoro-phenyl)-butyric acid

Uniqueness

Boc-®-3-Amino-4-(2-cyano-phenyl)-butyric acid is unique due to the presence of the cyano group, which imparts distinct reactivity and interaction properties compared to other similar compounds. The cyano group can participate in a variety of chemical reactions, making the compound a valuable intermediate in organic synthesis.

Biologische Aktivität

Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has implications in neuropharmacology and drug design. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C16H20N2O4

- Molecular Weight : 304.34 g/mol

- Functional Groups : Contains a tert-butyloxycarbonyl (Boc) protecting group and a cyano group attached to the phenyl ring.

The Boc protecting group is essential for peptide synthesis, allowing the amino group to be safely incorporated into peptide chains without interference during synthesis. The cyano group enhances the compound's reactivity and biological interactions.

Biological Activity

This compound exhibits several biological activities that are primarily linked to its interaction with neurotransmitter systems. Its structural similarity to natural amino acids enables it to function as a modulator in various biological processes.

Pharmacological Applications

- Neuropharmacology : Studies have indicated that this compound may act as an inhibitor of certain neurotransmitter receptors, making it a candidate for treating neurological disorders such as depression and anxiety.

- Antitumor Activity : Preliminary research suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the growth of human leukemia cells with IC50 values indicating significant potency .

- Antimicrobial Effects : There is emerging evidence that this compound may possess antimicrobial properties, potentially useful in developing new antibiotics .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. Variations in the structure can lead to different receptor interactions and biological outcomes. For example:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C16H20N2O4 | Potential neurotransmitter modulation |

| Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid | C14H16N2O2 | More reactive; lacks Boc protection |

| Boc-(S)-3-Amino-4-(4-cyanophenyl)-butyric acid | C15H19N1O4 | Different activity profile due to aromatic substitution |

This table highlights how slight modifications in the molecular structure can significantly alter the compound's pharmacological properties.

Case Studies

- Neurotransmitter Interaction Studies : In vitro studies have demonstrated that this compound can inhibit specific receptors involved in neurotransmission, suggesting its potential as a therapeutic agent for neurological conditions.

- Anticancer Research : A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported promising results, with significant reductions in cell viability observed at low concentrations. These findings support further investigation into its mechanism of action and therapeutic potential against cancer .

Eigenschaften

IUPAC Name |

(3R)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMUTHPYXNFHBB-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601150761 | |

| Record name | (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269726-80-9 | |

| Record name | (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269726-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.